Loperamide oxide

Catalog No.
S533528
CAS No.
106900-12-3
M.F
C29H33ClN2O3
M. Wt
493.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loperamide oxide

CAS Number

106900-12-3

Product Name

Loperamide oxide

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide

Molecular Formula

C29H33ClN2O3

Molecular Weight

493.0 g/mol

InChI

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3

InChI Key

KXVSBTJVTUVNPM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-((1R,4S)-4-(4-chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl)-N,N-dimethyl-2,2-diphenylbutanamide, Arestal, loperamide oxide, loperamide oxide anhydrous, loperamide oxide monohydrate

Canonical SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound Loperamide oxide is 492.218 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Loperamide oxide (CAS 106900-12-3) is a specialized N-oxide prodrug of the widely utilized antidiarrheal agent loperamide, functioning simultaneously as a targeted therapeutic precursor and a critical analytical reference standard. In biological systems, the N-oxide moiety prevents immediate systemic absorption, instead requiring site-specific bioreduction by anaerobic gut microflora to release the active loperamide compound directly within the lower gastrointestinal tract [1]. This mechanism provides a chemically designed, controlled-release profile that localizes action to the intestinal mucosa. In industrial procurement, loperamide oxide is highly sought after not only for advanced gastrointestinal drug delivery research but also as Loperamide EP Impurity F, an essential pharmacopeial standard required for the quality control and stability testing of commercial loperamide hydrochloride batches [2].

Substituting loperamide base or loperamide hydrochloride for loperamide oxide fundamentally compromises both pharmacokinetic targeting and analytical regulatory compliance. In formulation development, standard loperamide exhibits rapid initial systemic absorption and lacks the delayed, microflora-dependent release profile that loperamide oxide specifically provides for localized mucosal action[1]. Consequently, using standard loperamide fails to replicate the controlled-release kinetics required to minimize systemic exposure. In analytical and quality control workflows, generic substitution is impossible; loperamide oxide is structurally distinct and specifically mandated as Loperamide Related Compound F (Trans-N-Oxide) to quantify oxidative degradation products in loperamide API batches. Standard loperamide cannot serve as a reference standard for its own oxidation products, making the exact N-oxide compound indispensable for stability-indicating assays.

Microflora-Dependent Bioreduction and Prodrug Activation

Loperamide oxide's controlled-release mechanism is strictly dependent on anaerobic reduction by intestinal microflora. Studies comparing conventional models to germ-free environments demonstrate that the cecum of conventional subjects contains nearly 90% of the total upper-intestinal reductase activity, whereas germ-free subjects exhibit less than 1% of this activity[1]. This confirms that loperamide oxide is not systemically metabolized but is specifically bioactivated by the gut microbiome.

Evidence DimensionLOPOX reductase activity (bioactivation rate)
Target Compound DataHigh localized reduction in conventional cecum (approx. 89.2% of total intestinal activity)
Comparator Or BaselineGerm-free baseline models (< 1% of small intestine activity)
Quantified Difference>99% reduction in bioactivation in the absence of microflora
ConditionsIn vitro and in vivo gut content analysis (anaerobic vs. germ-free)

Procuring the N-oxide form is essential for researchers developing microbiome-targeted delivery systems, as standard loperamide bypasses this microflora-dependent activation step.

Mucosal Localization and Systemic Absorption Kinetics

The N-oxide modification significantly alters the gastrointestinal distribution of the active moiety. Following oral administration of 0.16 mg/kg in canine models, loperamide oxide demonstrates lower and more delayed systemic absorption compared to direct administration of loperamide [1]. This delayed systemic entry results in a higher, sustained concentration of the active drug in the contents and mucosa of the lower small intestine and large intestine.

Evidence DimensionSystemic absorption and mucosal retention
Target Compound DataLoperamide oxide (Delayed systemic entry, higher sustained mucosal concentration)
Comparator Or BaselineLoperamide base (Rapid systemic absorption, lower sustained mucosal retention)
Quantified DifferenceShift from rapid systemic peak to prolonged mucosal localization
Conditions0.16 mg/kg single oral dose in Beagle dog models, measured via radioimmunoassay

This pharmacokinetic shift justifies the selection of loperamide oxide for formulations requiring prolonged local efficacy in the gut wall with minimized systemic peak exposure.

Equipotent Localized Antisecretory Efficacy

Despite its altered pharmacokinetic profile and reliance on bioreduction, loperamide oxide maintains full therapeutic efficacy at the site of action. When administered intraluminally, both loperamide and loperamide oxide equally and dose-dependently reduce PGE2-induced net fluid secretion in the jejunum and colon [1]. The antisecretory potency remains identical, proving that the prodrug modification optimizes delivery without sacrificing intrinsic pharmacological activity.

Evidence DimensionReduction of PGE2-induced net fluid secretion (32 ng/min i.a.)
Target Compound DataLoperamide oxide (Dose-dependent reduction at 2 to 250 µg/mL)
Comparator Or BaselineLoperamide base (Identical dose-dependent reduction at 2 to 250 µg/mL)
Quantified Difference1:1 equipotent antisecretory effect at the mucosal site
ConditionsIn vivo intraluminal administration in rat jejunum and colon

Buyers can confidently procure loperamide oxide to achieve altered delivery kinetics without having to adjust the effective mucosal concentration required for antisecretory performance.

Pharmacopeial Quality Control and Impurity Profiling

As Loperamide EP Impurity F (Loperamide Related Compound F), this compound is strictly required for analytical method validation and stability-indicating HPLC assays in commercial loperamide API manufacturing. It allows quality control laboratories to accurately quantify oxidative degradation products, ensuring regulatory compliance with European Pharmacopoeia (EP) and USP standards [1].

Microbiome-Targeted Prodrug Formulation Development

Due to its >99% dependence on anaerobic gut flora for bioactivation, loperamide oxide is an ideal candidate for developing site-specific, controlled-release gastrointestinal therapeutics. Formulation scientists utilize this compound to design delivery systems that bypass upper GI absorption and specifically target the lower intestine, minimizing systemic side effects [2].

In Vitro Microbiota Metabolism Assays

Loperamide oxide serves as a highly specific chemical probe in in vitro assays measuring anaerobic reductase activity in gut contents or isolated intestinal microflora. Its distinct conversion to loperamide allows researchers to quantify the metabolic capacity of different microbiome profiles, making it valuable for studies investigating drug-microbiome interactions[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

492.2179706 Da

Monoisotopic Mass

492.2179706 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YWT7AJ7O7P
NG66S4H2RL

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antidiarrheals

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07D - Antipropulsives
A07DA - Antipropulsives
A07DA05 - Loperamide oxide

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

109572-89-6
106900-12-3

Wikipedia

Loperamide oxide

Dates

Last modified: 08-15-2023
1: Kamali F, Huang ML. Increased systemic availability of loperamide after oral administration of loperamide and loperamide oxide with cotrimoxazole. Br J Clin Pharmacol. 1996 Feb;41(2):125-8. PubMed PMID: 8838438.
2: Dettmer A. Loperamide oxide in the treatment of acute diarrhea in adults. Clin Ther. 1994 Nov-Dec;16(6):972-80. PubMed PMID: 7697694.
3: Stacher G, Steinringer H, Schneider C, Vacariu-Granser GV, Castiglione F, Gaupmann G, Weber U, Stacher-Janotta G. Effects of the prodrug loperamide oxide, loperamide, and placebo on jejunal motor activity. Dig Dis Sci. 1992 Feb;37(2):198-204. PubMed PMID: 1735336.
4: Dreverman JW, Van der Poel AJ. Loperamide oxide in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group. Aliment Pharmacol Ther. 1995 Aug;9(4):441-6. PubMed PMID: 8527621.
5: van Outryve M, Toussaint J. Loperamide oxide for the treatment of chronic diarrhoea in Crohn's disease. J Int Med Res. 1995 Sep-Oct;23(5):335-41. PubMed PMID: 8529776.
6: Göke M, Ewe K, Donner K, Meyer zum Büschenfelde KH. Influence of loperamide and loperamide oxide on the anal sphincter. A manometric study. Dis Colon Rectum. 1992 Sep;35(9):857-61. PubMed PMID: 1511646.
7: Sun WM, Read NW, Verlinden M. Effects of loperamide oxide on gastrointestinal transit time and anorectal function in patients with chronic diarrhoea and faecal incontinence. Scand J Gastroenterol. 1997 Jan;32(1):34-8. PubMed PMID: 9018764.
8: Van Beijsterveldt LE, Geerts RJ, Wuyts K, Woestenborghs RJ, Meuldermans WE, Heykants JJ. Gastrointestinal distribution of the prodrug loperamide oxide and its active drug loperamide in the dog. Drug Metab Dispos. 1995 Feb;23(2):216-22. PubMed PMID: 7736914.
9: Hardcastle J, Hardcastle PT, Goldhill J. Comparison of the effects of loperamide and loperamide oxide on absorptive processes in rat small intestine. J Pharm Pharmacol. 1993 Oct;45(10):919-21. PubMed PMID: 7904634.
10: Beubler E, Badhri P. Comparison of the antisecretory effects of loperamide and loperamide oxide in the jejunum and the colon of rats in-vivo. J Pharm Pharmacol. 1990 Oct;42(10):689-92. PubMed PMID: 1982139.
11: Yeoh EK, Horowitz M, Russo A, Muecke T, Robb T, Chatterton BE. Gastrointestinal function in chronic radiation enteritis--effects of loperamide-N-oxide. Gut. 1993 Apr;34(4):476-82. PubMed PMID: 8491393; PubMed Central PMCID: PMC1374306.
12: Hughes IW. First-line treatment in acute non-dysenteric diarrhoea: clinical comparison of loperamide oxide, loperamide and placebo. UK Janssen Research Group of General Practitioners. Br J Clin Pract. 1995 Jul-Aug;49(4):181-5. PubMed PMID: 7547157.
13: Hardcastle J, Hardcastle PT, Goldhill J. The effect of loperamide oxide on prostaglandin-stimulated fluid transport in rat small intestine. J Pharm Pharmacol. 1990 May;42(5):364-6. PubMed PMID: 1976790.
14: Lavrijsen K, van Dyck D, van Houdt J, Hendrickx J, Monbaliu J, Woestenborghs R, Meuldermans W, Heykants J. Reduction of the prodrug loperamide oxide to its active drug loperamide in the gut of rats, dogs, and humans. Drug Metab Dispos. 1995 Mar;23(3):354-62. PubMed PMID: 7628301.
15: Stevens PJ, Dunbar F, Briscoe P. Potential of Loperamide Oxide in the Reduction of Ileostomy and Colostomy Output. Clin Drug Investig. 1995 Sep;10(3):158-64. doi: 10.2165/00044011-199510030-00004. PubMed PMID: 27519199.
16: Kamali F, Adriaens L, Huang ML, Woestenborghs R, Emanuel M, Rawlins MD. Dose proportionality study of loperamide following oral administration of loperamide oxide. Eur J Clin Pharmacol. 1992;42(6):693-4. PubMed PMID: 1623916.
17: Beubler E, Badhri P, Schirgi-Degen A. Antisecretory activities of orally administered loperamide and loperamide oxide on intestinal secretion in rats. J Pharm Pharmacol. 1993 Sep;45(9):803-6. PubMed PMID: 7903368.
18: Nikodem VC, Hofmeyr GJ. Secretion of the antidiarrhoeal agent loperamide oxide in breast milk. Eur J Clin Pharmacol. 1992;42(6):695-6. PubMed PMID: 1623917.
19: Ragnarsson G, Bodemar G. Treatment of irritable bowel syndrome with loperamide oxide. An open study to determine optimal dosage. J Intern Med. 2000 Aug;248(2):165-6. PubMed PMID: 10947896.
20: Megens AA, Canters LL, Awouters FH, Niemegeers CJ. Normalization of small intestinal propulsion with loperamide-like antidiarrheals in rats. Eur J Pharmacol. 1990 Mar 27;178(3):357-64. PubMed PMID: 2340864.

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